molecular formula C19H17F3N2OS B11523659 2-[1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

2-[1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11523659
M. Wt: 378.4 g/mol
InChI Key: FDKUJNKGPGPNBO-UHFFFAOYSA-N
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Description

2-[1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a unique combination of indole, acetamide, and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiol as the nucleophile.

    Acetamide Formation: The acetamide group is introduced by reacting the indole derivative with chloroacetyl chloride in the presence of a base such as triethylamine.

    Attachment of the Trifluoromethylphenyl Group: The final step involves coupling the acetamide derivative with 3-(trifluoromethyl)phenylamine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide, potentially converting it to an amine.

    Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, potentially enhancing the reactivity and selectivity of the metal center.

    Material Science: Its unique structure makes it a candidate for the development of novel organic materials with specific electronic properties.

Biology and Medicine

    Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly those targeting neurological or inflammatory pathways.

    Biological Probes: It can be used as a probe to study biological processes involving indole derivatives.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its unique chemical properties.

    Polymer Science: Incorporation into polymers to impart specific properties such as increased thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of 2-[1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, potentially modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets. The methylsulfanyl group may participate in redox reactions, influencing the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-[1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-phenylacetamide: Lacks the trifluoromethyl group, which may reduce its binding affinity and selectivity.

    2-[1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-[3-(methyl)phenyl]acetamide: The methyl group instead of trifluoromethyl may alter its electronic properties and reactivity.

    2-[1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-[3-(chloromethyl)phenyl]acetamide: The chloromethyl group may introduce different reactivity patterns compared to the trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 2-[1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide imparts unique electronic properties, enhancing its potential as a pharmacophore and its reactivity in various chemical reactions. This makes it a valuable compound for further research and development in multiple scientific fields.

Properties

Molecular Formula

C19H17F3N2OS

Molecular Weight

378.4 g/mol

IUPAC Name

2-(1-methyl-3-methylsulfanylindol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C19H17F3N2OS/c1-24-15-9-4-3-8-14(15)18(26-2)16(24)11-17(25)23-13-7-5-6-12(10-13)19(20,21)22/h3-10H,11H2,1-2H3,(H,23,25)

InChI Key

FDKUJNKGPGPNBO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C1CC(=O)NC3=CC=CC(=C3)C(F)(F)F)SC

Origin of Product

United States

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